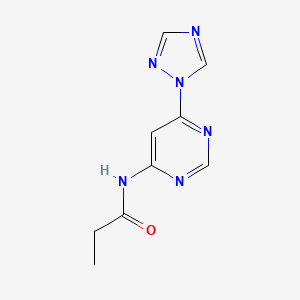

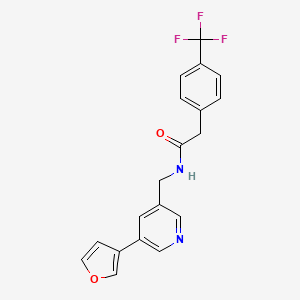

![molecular formula C17H20N4OS B2687122 (2E)-N-[2-(二甲基氨基)-5,6,7,8-四氢喹唑啉-6-基]-3-(噻吩-2-基)丙-2-烯酰胺 CAS No. 2097939-41-6](/img/structure/B2687122.png)

(2E)-N-[2-(二甲基氨基)-5,6,7,8-四氢喹唑啉-6-基]-3-(噻吩-2-基)丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Photocatalysis for Hydrogen Evolution

Background: Polymeric photocatalysts play a crucial role in water splitting for hydrogen evolution. However, improving their efficiency remains a challenge.

Research Findings: Recent studies have explored sulfide oxidation tuning in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT). By constructing sulfone-based dual acceptor copolymers (A₁–A₂) with varying sulfonyl groups, researchers demonstrated that the A₁–A₂-type copolymer outperforms D–A-type copolymers and A–A-type homopolymers. Notably, the resulting polymer, PBDTTS-1SO, exhibited high photocatalytic activities, with an apparent quantum yield exceeding 18% at 500 nm—among the highest reported values for polymer photocatalysts .

Natural Product Total Synthesis

Background: Natural products serve as valuable sources of bioactive compounds. Total synthesis allows researchers to access these complex molecules.

Research Contribution: Professor Yong Qin’s team summarized progress and prospects in natural product total synthesis. Their work sheds light on the synthesis of terpenoids and other natural products, contributing to drug discovery and chemical biology .

Plant Chemical Defense Mechanisms

Background: Plants produce secondary metabolites, including terpenes, to defend against herbivores.

Key Discovery: In wild tobacco (Nicotiana attenuata), two cytochrome P450 enzymes involved in terpene biosynthesis were found to cause self-toxicity due to uncontrolled hydroxylation of terpenes. Interestingly, terpenes’ defense function involves inhibiting lipid biosynthesis in herbivores. By regulating metabolism, tobacco plants avoid self-toxicity while gaining effective defense against herbivores .

属性

IUPAC Name |

(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-21(2)17-18-11-12-10-13(5-7-15(12)20-17)19-16(22)8-6-14-4-3-9-23-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3,(H,19,22)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNFSPCSAAFSML-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(thiophen-2-yl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)

![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2687053.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)

![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)

![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)